molecular formula C15H15F2NO B1293712 Flunamine CAS No. 50366-32-0

Flunamine

Cat. No.: B1293712
CAS No.: 50366-32-0
M. Wt: 263.28 g/mol
InChI Key: BBEDRGWUDRUNQC-UHFFFAOYSA-N
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Preparation Methods

The preparation of flunamine involves several steps:

    Lithiation: 1,3,5-trifluoro-benzene is used as the starting material and undergoes lithiation at temperatures between -50°C to -110°C, preferably in tetrahydrofuran (THF) as the solvent.

    Formylation: The lithiated intermediate is then reacted with dimethylformamide (DMF) to form 2,4,6-trifluoro benzaldehyde.

    Reduction: The benzaldehyde is reduced using potassium borohydride to yield 2,4,6-trifluoro benzyl alcohol.

    Chlorination: The benzyl alcohol is then chlorinated using sulfur oxychloride to produce 2,4,6-trifluoro benzyl chloride.

    Amination: Finally, the benzyl chloride is reacted with urotropine in an ethanol system to obtain the final product, this compound

Chemical Reactions Analysis

Flunamine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or alcohols.

    Substitution: this compound can undergo nucleophilic substitution reactions, where halogen atoms are replaced by other nucleophiles.

    Hydrolysis: It can be hydrolyzed under acidic or basic conditions to form corresponding acids or alcohols.

Common reagents used in these reactions include potassium borohydride for reduction, sulfur oxychloride for chlorination, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Flunamine has a wide range of scientific research applications:

Mechanism of Action

Flunamine exerts its effects by selectively blocking calcium entry into cells. It binds to calmodulin, a calcium-binding protein, and inhibits the influx of extracellular calcium through myocardial and vascular membrane pores. This inhibition decreases intracellular calcium levels, leading to the dilation of coronary and systemic arteries, increased oxygen delivery to myocardial tissue, decreased total peripheral resistance, and decreased systemic blood pressure .

Comparison with Similar Compounds

Flunamine is unique among calcium channel blockers due to its selective calcium entry blocking properties and additional histamine H1 blocking activity. Similar compounds include:

    Verapamil: A calcium channel blocker with higher affinity for voltage-dependent calcium channels.

    Diltiazem: Another calcium channel blocker with different pharmacokinetic properties.

    Nifedipine: A dihydropyridine calcium channel blocker with a different mechanism of action.

Compared to these compounds, this compound has a lower affinity for voltage-dependent calcium channels and may act through an intracellular mechanism involving calmodulin antagonism .

Properties

IUPAC Name

2-[bis(4-fluorophenyl)methoxy]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F2NO/c16-13-5-1-11(2-6-13)15(19-10-9-18)12-3-7-14(17)8-4-12/h1-8,15H,9-10,18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBEDRGWUDRUNQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C2=CC=C(C=C2)F)OCCN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00198416
Record name Flunamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00198416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50366-32-0
Record name Flunamine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050366320
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Flunamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00198416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FLUNAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IZ1GXE233H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A mixture of 28.2 g (0.1 mole) of 2-[bis(p-fluorophenyl)methoxy]ethyl chloride and 17 g (1 mole) of ammonia in 187.5 ml of methanol is shaken in an autoclave for a period of 6 hours at 135° C. The reaction mixture is poured into water and extracted with diethyl ether. The extract is acidified with 2N hydrochloric acid. The acid aqueous layer is separated off, made alkaline with 2N sodium hydroxide and extracted with diethyl ether. The extract is dried over potassium carbonate and the ether is distilled off. The residue is distilled, yielding 15.4 g of 2-[bis(p-fluorophenyl)-methoxy]ethylamine, boiling point 130° C/0.2 mm.Hg. The base is dissolved in diethyl ether and an ethereal solution of maleic acid is added. The precipitate is filtered off and crystallised from a mixture of ethanol and diethyl ether. 2-[Bis(p-fluorophenyl)methoxy]ethylamine hydrogen maleate is obtained. Its melting point is 126°-127° C.
Quantity
28.2 g
Type
reactant
Reaction Step One
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
187.5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of Flunamine in the context of the research paper?

A1: The research paper focuses on a novel method for synthesizing a crucial intermediate for Pimavanserin, a medication used to treat hallucinations and delusions associated with Parkinson’s disease. This compound, specifically 4-Flunamine, acts as a starting material in this synthesis. It undergoes a reductive amination reaction with either N-Methyl-4-piperidone or 1-Methyl-4-piperidylamine, utilizing hydrogen as a reducing agent in the presence of a specialized cobalt catalyst. This reaction yields 4-(4-Fluorobenzylamino)-1-methylpiperidine, the desired Pimavanserin intermediate [].

Q2: Can you elaborate on the catalytic process using this compound as described in the research?

A2: The research highlights the development of a cost-effective and efficient cobalt catalyst, immobilized on a carbon-nitrogen material, for the synthesis of the Pimavanserin intermediate. This catalyst exhibits high activity and selectivity in the reductive amination of this compound with the appropriate piperidine derivative. The reaction is carried out at a specific temperature and pressure, optimized for optimal yield and purity of the desired intermediate [].

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